Sulfide, isobutyl isopropyl

Synthetic Methodology Process Chemistry Organosulfur Synthesis

Sulfide, isobutyl isopropyl (CAS 10359-65-6), systematically named 2-methyl-1-[(1-methylethyl)thio]propane and also known as 2,5-dimethyl-3-thiahexane, is a dialkyl sulfide of molecular formula C₇H₁₆S and molecular weight 132.27 g/mol. The compound is characterized by an isobutyl group and an isopropyl group linked through a central sulfur atom, imparting distinct steric and electronic properties relative to its linear or alternative branched-chain isomers.

Molecular Formula C7H16S
Molecular Weight 132.27 g/mol
CAS No. 10359-65-6
Cat. No. B082284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfide, isobutyl isopropyl
CAS10359-65-6
Molecular FormulaC7H16S
Molecular Weight132.27 g/mol
Structural Identifiers
SMILESCC(C)CSC(C)C
InChIInChI=1S/C7H16S/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3
InChIKeyNAPBMSIZYSDRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Isopropyl Sulfide (CAS 10359-65-6): Identity, Properties, and Procurement Baseline


Sulfide, isobutyl isopropyl (CAS 10359-65-6), systematically named 2-methyl-1-[(1-methylethyl)thio]propane and also known as 2,5-dimethyl-3-thiahexane, is a dialkyl sulfide of molecular formula C₇H₁₆S and molecular weight 132.27 g/mol [1]. The compound is characterized by an isobutyl group and an isopropyl group linked through a central sulfur atom, imparting distinct steric and electronic properties relative to its linear or alternative branched-chain isomers [2]. This compound is commercially available primarily as a research chemical and as a key intermediate for the synthesis of alkyl sulfones, which are valued as high-stability solvents for electrochemical devices [3].

Why Isobutyl Isopropyl Sulfide (10359-65-6) Cannot Be Casually Substituted by Isomeric C₇H₁₆S Dialkyl Sulfides


While several dialkyl sulfides share the molecular formula C₇H₁₆S, subtle variations in alkyl chain branching—specifically isobutyl versus n-butyl, sec-butyl, or propyl—translate into measurable differences in physicochemical properties that directly impact synthetic utility, analytical detectability, and application performance [1]. For instance, the boiling point of isobutyl isopropyl sulfide (144–148.4°C) is approximately 9°C lower than that of its linear-chain isomer butyl isopropyl sulfide (157.7°C), a difference that significantly affects purification and handling workflows . Furthermore, the steric environment around the sulfur atom influences reaction kinetics and regioselectivity in downstream syntheses, as evidenced by the compound's distinct behavior in patented synthetic methodologies [2]. Assuming functional equivalence among C₇H₁₆S sulfides without verifying these specific quantitative parameters introduces risk of failed reactions, inaccurate analytical identification, or suboptimal product performance.

Quantitative Differentiators for Isobutyl Isopropyl Sulfide (10359-65-6) Versus Key Comparators


Patent-Documented Synthetic Yield of 94% for Isobutyl Isopropyl Sulfide Using a Safe, Scalable Protocol

In a patented method optimized for industrial-scale production, isobutyl isopropyl sulfide was synthesized in 94% yield (relative to propanethiol) with a purity of 90.6% via gas chromatography analysis [1]. This represents a substantial improvement over conventional Grignard-based methods for unsymmetrical dialkyl sulfides, which typically afford yields around 50% due to the inherent instability and fire hazard of organomagnesium reagents [1]. The same patent reports yields for analogous sulfides: ethyl isobutyl sulfide (100%, purity 95.0%) and propyl isobutyl sulfide (96%, purity 95.6%), establishing that the isopropyl variant is produced with comparably high efficiency while maintaining a distinct purity profile [1].

Synthetic Methodology Process Chemistry Organosulfur Synthesis

Boiling Point Differentiation: Isobutyl Isopropyl Sulfide vs. Linear Butyl Isopropyl Sulfide

Isobutyl isopropyl sulfide (CAS 10359-65-6) exhibits a boiling point of 144–148.4°C at 760 mmHg . In contrast, its linear-chain structural isomer, butyl isopropyl sulfide (CAS 7309-43-5), boils at 157.7°C at 760 mmHg . The approximately 9–13°C lower boiling point of the target compound arises from the increased branching of the isobutyl group, which reduces intermolecular van der Waals interactions. This physical property distinction is critical for separation by fractional distillation and influences solvent selection in reactions where thermal sensitivity is a concern.

Physical Chemistry Thermodynamics Purification

Vapor Pressure Comparison: Implications for Volatility and Handling

The vapor pressure of isobutyl isopropyl sulfide is reported as 5.36 mmHg at 25°C . For the comparator butyl isopropyl sulfide (CAS 7309-43-5), the vapor pressure is 3.52 mmHg at 25°C . The target compound thus exhibits approximately 1.5× higher volatility at room temperature. This difference is directly linked to the lower boiling point and reduced molecular cohesion conferred by the branched alkyl architecture.

Physical Chemistry Safety Volatility

Chromatographic Retention Index: A Definitive Identifier for Isobutyl Isopropyl Sulfide

Isobutyl isopropyl sulfide has a well-established Kovats retention index (RI) of 895 on a non-polar Apiezon M capillary column [1][2]. This RI value serves as a definitive, instrument-independent identifier for the compound in complex mixtures. While retention indices for isomeric C₇H₁₆S sulfides (e.g., isobutyl propyl sulfide, sec-butyl isopropyl sulfide) are also documented, the specific value of 895 under these defined conditions uniquely fingerprints the target compound. Using this RI as a quality control check prevents misidentification that could arise from ambiguous CAS number referencing or supplier mislabeling.

Analytical Chemistry Gas Chromatography Quality Control

Purity Profile and Byproduct Characterization: Gas Chromatography Data from Validated Synthesis

Gas chromatography analysis of isobutyl isopropyl sulfide produced via the patented method reveals a purity of 90.6% directly post-synthesis [1]. In comparison, the analogous synthesis of ethyl isobutyl sulfide yielded 95.0% purity, and propyl isobutyl sulfide yielded 95.6% purity [1]. The slightly lower purity observed for the isopropyl derivative indicates a subtly different impurity profile that users must account for during purification development. Importantly, this documented purity benchmark provides a realistic expectation for material sourced from optimized industrial routes, contrasting with vendors offering lower-purity material from less efficient methods.

Analytical Chemistry Purity Assessment Process Validation

Validated Application Scenarios for Isobutyl Isopropyl Sulfide (10359-65-6) Based on Quantitative Evidence


Scalable Synthesis of Alkyl Sulfones for Electrochemical Device Solvents

Isobutyl isopropyl sulfide is specifically cited as a preferred raw material for the synthesis of alkyl sulfone compounds that serve as high-stability solvents in electrochemical devices [1]. The high-yielding (94%), scalable synthetic method disclosed in patent literature directly supports the use of this compound in industrial sulfone production [1]. The 90.6% purity achieved in the optimized synthesis provides a realistic starting point for process chemists designing downstream oxidation and purification workflows [1].

Analytical Method Development and Quality Control for Volatile Sulfur Compounds

The established Kovats retention index of 895 on a non-polar column [1][2] and the vapor pressure of 5.36 mmHg at 25°C make isobutyl isopropyl sulfide a suitable reference standard for gas chromatography method development targeting volatile sulfur compounds in food, environmental, or petrochemical matrices. Its distinct RI value reliably differentiates it from co-eluting isomers [1].

Research into Structure-Property Relationships of Branched Dialkyl Sulfides

The unique combination of an isobutyl and isopropyl group imparts a boiling point (144–148.4°C) that is approximately 9–13°C lower than the linear butyl isopropyl sulfide analog [1][2]. This quantifiable difference makes the compound a valuable model substrate for studies investigating the effect of alkyl chain branching on thermodynamic properties, vapor-liquid equilibria, and intermolecular forces in organosulfur compounds [1][2].

Intermediate for Flavor and Fragrance Ingredient Synthesis

While not a direct flavor agent, dialkyl sulfides like isobutyl isopropyl sulfide serve as intermediates in the preparation of more complex sulfur-containing aroma compounds [1]. The high-yielding synthetic route [2] and well-defined physical properties support its use in the gram-to-kilogram scale preparation of these specialty chemicals, where precise control over purity and isomer identity is essential.

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